Fmoc-D-2-(5-bromothienyl)alanine CAS number and properties
Fmoc-D-2-(5-bromothienyl)alanine CAS number and properties
An In-Depth Technical Guide to Fmoc-D-2-(5-bromothienyl)alanine: Synthesis, Properties, and Application in Peptide Chemistry
Authored by: A Senior Application Scientist
Introduction
Fmoc-D-2-(5-bromothienyl)alanine is a non-canonical amino acid that has garnered significant interest within the realms of peptide chemistry and drug discovery. Its unique structural features, namely the D-chiral configuration and the presence of a bromothienyl moiety, offer a powerful tool for modulating the conformational and biological properties of peptides. The incorporation of this unnatural amino acid can lead to peptides with enhanced proteolytic stability, altered receptor binding affinities, and novel pharmacological profiles. This guide provides a comprehensive overview of Fmoc-D-2-(5-bromothienyl)alanine, from its fundamental properties and synthesis to its application in solid-phase peptide synthesis (SPPS) and subsequent analytical characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-2-(5-bromothienyl)alanine is paramount for its effective use in peptide synthesis. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 220497-83-6 | [1][2][3] |
| Molecular Formula | C22H18BrNO4S | [1][2][3] |
| Molecular Weight | 472.35 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Purity | ≥ 97% (HPLC) | [1][4] |
| Optical Rotation | [a]D25 = 23 ± 2 ° (c=1 in DMF) | [1] |
| Storage | 0 - 8 °C | [1] |
Synthesis of Fmoc-D-2-(5-bromothienyl)alanine
While Fmoc-D-2-(5-bromothienyl)alanine is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. The following is a representative protocol for the synthesis of Fmoc-protected amino acids, adapted for this specific compound.
Synthetic Workflow
Caption: General workflow for the synthesis of Fmoc-D-2-(5-bromothienyl)alanine.
Detailed Protocol
-
Dissolution: Dissolve D-2-(5-bromothienyl)alanine in a 1:1 mixture of acetone and water.
-
Addition of Base: Add sodium bicarbonate to the solution to maintain a basic pH.
-
Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in acetone to the reaction mixture while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of ~2.
-
Extraction: Extract the product into ethyl acetate.
-
Washing: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-2-(5-bromothienyl)alanine is as a building block in SPPS.[1] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a key principle of orthogonal protection strategy in peptide synthesis.[5][6]
SPPS Workflow
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocols
1. Resin Preparation and Swelling
-
Procedure: Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.[7]
2. Fmoc Deprotection
-
Rationale: The Fmoc group is removed by treatment with a mild base, typically piperidine, via a β-elimination mechanism.[8]
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Thoroughly wash the resin with DMF to remove residual piperidine.[5]
-
3. Coupling of Fmoc-D-2-(5-bromothienyl)alanine
-
Rationale: The carboxylic acid of the incoming Fmoc-amino acid is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide chain. Common activating agents include HBTU/HOBt or HATU/HOAt.[5]
-
Procedure (using HATU/HOAt):
-
In a separate vial, dissolve Fmoc-D-2-(5-bromothienyl)alanine (3-5 equivalents relative to the resin loading) in DMF.
-
Add HATU (3-5 equivalents) and HOAt (3-5 equivalents) to the amino acid solution.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[7]
-
4. Chain Elongation
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Side-Chain Deprotection
-
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and remove any acid-labile side-chain protecting groups. Scavengers are included to prevent side reactions with reactive species generated during cleavage.[9]
-
Procedure:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Potential Side Reactions
The bromothienyl group is generally stable to the conditions of Fmoc-SPPS. However, general side reactions associated with peptide synthesis should be considered:
-
Racemization: The risk of racemization is present during the activation step of any amino acid. The use of coupling reagents like HATU/HOAt can help to suppress this.[9]
-
Aspartimide Formation: For sequences containing Asp residues, aspartimide formation can occur, particularly at elevated temperatures or during prolonged exposure to basic conditions.[9]
Analytical Characterization
The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Analysis
| Parameter | Typical Conditions |
| Column | C18 reversed-phase, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Flow Rate | 1 mL/min for analytical columns |
| Detection | UV at 214 nm and 280 nm |
LC-MS Analysis
LC-MS is a powerful tool for confirming the molecular weight of the synthesized peptide, which will be increased by the mass of the bromothienylalanine residue compared to a natural amino acid.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Fmoc-D-2-(5-bromothienyl)alanine is a valuable tool for peptide chemists and drug developers. Its unique structure allows for the creation of peptides with novel properties. By following the established protocols for its incorporation into peptides via SPPS and employing rigorous analytical characterization, researchers can effectively utilize this non-canonical amino acid to advance their scientific endeavors.
References
-
Next Peptide. 220497-83-6 | Fmoc-D-2-(5-bromothienyl)alanine. [Link]
-
Chemical-Suppliers. FMOC-D-2-(5-BROMOTHIENYL)ALANINE | CAS 220497-83-6. [Link]
-
Chemsrc. Fmoc-L-2-(5-Bromothienyl)alanine | CAS#:220497-50-7. [Link]
-
[Product Listing]. Fmoc-D-2-(5-Bromothienyl)Alanine, 97%+ Purity (HPLC), C22H18BrNO4S, 1 gram. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
[Safety Data Sheet]. (S)-N-FMOC-2-(5-Bromothienyl)Alanine 95%. [Link]
-
MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]
-
Fields, G. B. (2007). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 45-63). Oxford University Press. [Link]
-
[Product Information]. Fmoc-(S)-2-(4-pentenyl)Alanine – Alkenyl Amino Acid for Stapled Peptide. [Link]
-
PubChem. Fmoc-3-(2-naphthyl)-d-alanine. [Link]
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aapptec. Safety Data Sheet. [Link]
-
DalPozzo, A., Ni, M., Muzi, L., Caporale, A., De Castiglione, R., Kaptein, B., ... & Formaggio, F. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. The Journal of organic chemistry, 67(18), 6372–6375. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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